Ethyl (R)-2-Hydroxy-4-phenylbutyrate
Overview
Description
Ethyl (R)-2-Hydroxy-4-phenylbutyrate is a significant chiral intermediate utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. Its importance lies in its enantiomeric purity and versatility in pharmaceutical applications, particularly in the production of drugs to treat hypertension.
Synthesis Analysis
A novel technical synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate starts from acetophenone and diethyl oxalate, achieving over 99% enantiomeric excess (ee) and an overall yield of 50–60%. The key steps involve chemo- and enantioselective hydrogenation followed by crystallization and hydrogenolysis of the keto group (Herold et al., 2000). Another method highlights the use of Ethyl 2,4-Dioxo-4-phenylbutyrate as a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, demonstrating the substance's versatility and applicability in producing enantiomerically pure compounds (Blaser et al., 2003).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate were not identified, the compound's structure is crucial for its biological activity and synthesis. The stereochemistry plays a pivotal role in its efficacy as a precursor for ACE inhibitors.
Chemical Reactions and Properties
Ethyl (R)-2-Hydroxy-4-phenylbutyrate undergoes enantioselective hydrogenation, showcasing the importance of reaction conditions such as the choice of catalysts and the reaction environment. For instance, the use of Pt-cinchona catalysts has been emphasized for achieving high enantiomeric excess in the synthesis process (Meng et al., 2008).
Physical Properties Analysis
The physical properties of Ethyl (R)-2-Hydroxy-4-phenylbutyrate, such as solubility and phase behavior, significantly affect its synthesis and application. The kinetic resolution in a membrane reactor demonstrates the compound's efficiency in achieving high enantiomeric excess and space-time yield, highlighting the physical process's optimization for production (Liese et al., 2002).
Chemical Properties Analysis
Its reactivity and chemical stability are crucial for synthesizing ACE inhibitors. Biocatalytic methods have been developed for its synthesis, utilizing microorganisms or enzymatic reduction to achieve high enantiopurity and yield. For example, biocatalysis using Candida krusei and Rhodotorula mucilaginosa has been reported to produce Ethyl (R)-2-Hydroxy-4-phenylbutyrate with high enantiomeric excess and yield, showcasing the compound's chemical versatility and applicability in green chemistry (Zhang et al., 2009; Wang et al., 2015).
Scientific Research Applications
Application 1: Asymmetric Synthesis
- Summary of Application : Ethyl ®-3-hydroxybutyrate (®-EHB) is a versatile chiral intermediate of great interest in pharmaceutical synthesis . This study focuses on evaluating the performances of choline chloride (ChCl)-based and tetramethylammonium (TMA)-based neoteric ILs in the efficient synthesis of ®-EHB via the bioreduction of ethyl acetoacetate (EAA) at high substrate loading by recombinant Escherichia coli cells .
- Methods of Application : The study used choline chloride/glutathione (ChCl/GSH) and tetramethylammonium/cysteine ([TMA][Cys]) as eco-friendly ILs to enhance the solubility of water-insoluble EAA in the aqueous buffer system, and improve the membrane permeability of recombinant E. coli cells, thus boosting catalytic reduction efficiency of EAA to ®-EHB .
- Results or Outcomes : The space-time yields of ®-EHB achieved 754.9 g/L/d and 726.3 g/L/d in the developed ChCl/GSH- or [TMA][Cys]-buffer systems, respectively, which are much higher than neat aqueous buffer system (537.2 g/L/d space-time yield) .
Application 2: Biosynthesis
- Summary of Application : Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals . This study focuses on the biosynthesis of ®-CHBE from ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase from Burkholderia gladioli .
- Methods of Application : The study used a stereoselective carbonyl reductase from Burkholderia gladioli and created an economical and satisfactory enzyme-coupled cofactor recycling system using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .
- Results or Outcomes : In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .
Application 3: Asymmetric Synthesis
- Summary of Application : Ethyl ®-3-hydroxybutyrate is a valuable chiral synthon widely employed in pharmaceuticals as drug intermediates . This study focuses on the high 2-propanol tolerance of the synthesis process .
- Methods of Application : The study used a high 2-propanol tolerance method for the synthesis of ethyl ®-3-hydroxybutyrate .
- Results or Outcomes : About 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .
Application 4: Biosynthesis
- Summary of Application : Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals . This study focuses on the biosynthesis of ®-CHBE from ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase from Burkholderia gladioli .
- Methods of Application : The study used a stereoselective carbonyl reductase from Burkholderia gladioli and created an economical and satisfactory enzyme-coupled cofactor recycling system using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .
- Results or Outcomes : In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .
Application 5: Asymmetric Synthesis
- Summary of Application : Ethyl ®-3-hydroxybutyrate is a valuable chiral synthon widely employed in pharmaceuticals as drug intermediates . This study focuses on the high 2-propanol tolerance of the synthesis process .
- Methods of Application : The study used a high 2-propanol tolerance method for the synthesis of ethyl ®-3-hydroxybutyrate .
- Results or Outcomes : About 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .
Future Directions
properties
IUPAC Name |
ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYKSSGYDPNKQS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370015 | |
Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (R)-2-Hydroxy-4-phenylbutyrate | |
CAS RN |
90315-82-5 | |
Record name | Ethyl (R)-2-hydroxy-4-phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90315-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-hydroxy-4-phenylbutyrate, (2R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090315825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl (2R)-2-hydroxy-4-phenylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP7IWH2QOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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